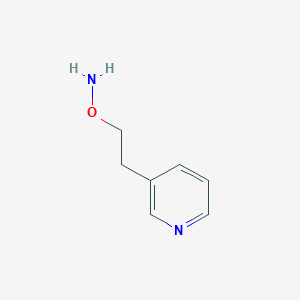
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by further transformations to introduce the cyclopropyl and ethoxypropyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biological processes.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a cyclopropyl group.
Uniqueness
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and ethoxypropyl groups, which can enhance its chemical stability and biological activity compared to simpler triazole derivatives.
Eigenschaften
Molekularformel |
C11H17N3O3 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
IUEPXPAIBWYKCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


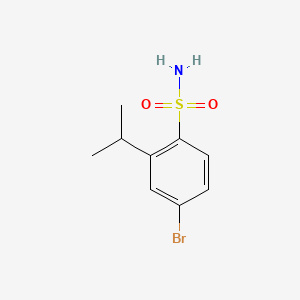

![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
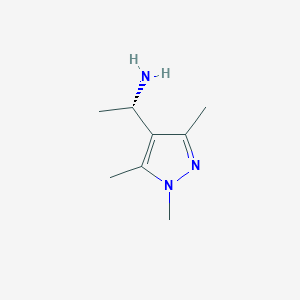
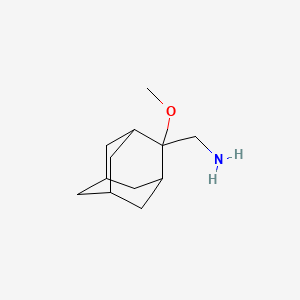
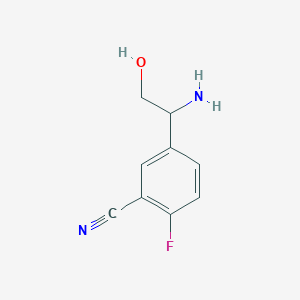
![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)

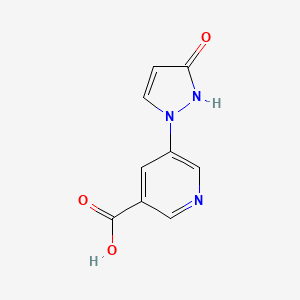
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
